N-(2H3)methyl(tert-butoxy)carbohydrazide N-(2H3)methyl(tert-butoxy)carbohydrazide
Brand Name: Vulcanchem
CAS No.: 2361643-91-4
VCID: VC5532572
InChI: InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3
SMILES: CC(C)(C)OC(=O)N(C)N
Molecular Formula: C6H14N2O2
Molecular Weight: 149.208

N-(2H3)methyl(tert-butoxy)carbohydrazide

CAS No.: 2361643-91-4

Cat. No.: VC5532572

Molecular Formula: C6H14N2O2

Molecular Weight: 149.208

* For research use only. Not for human or veterinary use.

N-(2H3)methyl(tert-butoxy)carbohydrazide - 2361643-91-4

Specification

CAS No. 2361643-91-4
Molecular Formula C6H14N2O2
Molecular Weight 149.208
IUPAC Name tert-butyl N-amino-N-(trideuteriomethyl)carbamate
Standard InChI InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3/i4D3
Standard InChI Key IHMQNZFRFVYNDS-GKOSEXJESA-N
SMILES CC(C)(C)OC(=O)N(C)N

Introduction

Nomenclature and Structural Characteristics

Systematic Nomenclature

The IUPAC name for N-(2H3)methyl(tert-butoxy)carbohydrazide is tert-butyl N-amino-N-(trideuteriomethyl)carbamate . The "2H3" designation indicates the presence of a trideuteriomethyl group (–CD₃), which replaces the methyl group (–CH₃) in its non-deuterated counterpart . This isotopic substitution is critical for applications requiring reduced signal interference in spectroscopic analyses.

Molecular Structure and Isotopic Substitution

The compound’s structure consists of a tert-butoxycarbamate group linked to a trideuteriomethyl-substituted hydrazine moiety (Figure 1). Key structural features include:

  • A tert-butyl group (C(CH₃)₃) providing steric bulk and stability.

  • A carbamate functional group (–O–(C=O)–N–) enabling participation in condensation reactions.

  • A deuterated methyl group (–CD₃) that alters vibrational frequencies and mass spectral fragmentation patterns .

Table 1: Comparative Structural Data for Deuterated and Non-Deuterated Analogues

PropertyN-(2H3)Methyl(tert-butoxy)carbohydrazideN'-Methyl(tert-butoxy)carbohydrazide
CAS Number2361643-91-4127799-54-6
Molecular FormulaC₆H₁₄N₂O₂C₆H₁₄N₂O₂
Isotopic Substitution–CD₃–CH₃
Molecular Weight (g/mol)164.19 (deuterated)161.19 (non-deuterated)

Synthesis and Chemical Reactivity

Reactivity and Functional Group Transformations

The carbohydrazide group (–NH–NH–(C=O)–) participates in cyclization and condensation reactions. For example:

  • Acetylation: The hydrazine nitrogen can be acetylated to form N-acetyl derivatives, as demonstrated in related carbohydrazide systems .

  • Oxidation: Treatment with periodate (IO₄⁻) oxidizes vicinal diols to formyl groups, a reaction exploited in the synthesis of thiosemicarbazones .

Physicochemical Properties

CodePrecautionary Statement
P210Keep away from heat/sparks/open flames.
P264Wash skin thoroughly after handling.
P330Rinse mouth if swallowed.

Applications in Scientific Research

Isotopic Labeling in Spectroscopic Studies

The –CD₃ group provides distinct NMR signals (e.g., absence of proton peaks at δ 1.0–1.5 ppm) and a +3 Da mass shift in MS, facilitating metabolite tracking in biological systems .

Intermediate in Heterocyclic Synthesis

As a carbohydrazide, this compound serves as a precursor for thiadiazoles and oxathiadiazoles, which exhibit bioactivity against enzymes like tyrosinase .

The compound is referenced in patents accessible via WIPO PATENTSCOPE (InChIKey: IHMQNZFRFVYNDS-GKOSEXJESA-N), though specific applications remain undisclosed .

Vendor Information

Commercial suppliers list N-(2H3)methyl(tert-butoxy)carbohydrazide under catalog numbers such as AT21718, with pricing and purity data available upon inquiry .

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